molecular formula C10H8F3IO2 B14057227 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14057227
M. Wt: 344.07 g/mol
InChI Key: ABEAKOQHEXBHBF-UHFFFAOYSA-N
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Description

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO2. This compound features a trifluoromethoxy group, an iodine atom, and a propan-2-one moiety attached to a phenyl ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the iodination of a trifluoromethoxy-substituted phenylpropanone precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanones, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Iodo-4-(trifluoromethoxy)phenyl)propan-2-one
  • 1-(2-Iodo-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Iodo-3-(methoxy)phenyl)propan-2-one

Uniqueness

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5H2,1H3

InChI Key

ABEAKOQHEXBHBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)I

Origin of Product

United States

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